Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate

Lipophilicity Physicochemical properties Drug design

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate (CAS 1261006-66-9) is a differentiated N-Boc-N´-aroylpiperazine intermediate. Its acid-labile Boc group enables orthogonal protection for sequential PROTAC linker assembly, while the 4-ethoxybenzoyl moiety provides a modulated lipophilicity profile (ΔClogP ~+1.9 vs. hydroxy analog) that enhances passive membrane permeability. With predicted low basicity (pKa < 7), this compound supports CNS-penetrant drug design. Supplied with full analytical characterization (NMR, MS) at ≥95% HPLC purity, it is ready for automated parallel synthesis and phenotypic screening campaigns.

Molecular Formula C18H26N2O4
Molecular Weight 334.416
CAS No. 1261006-66-9
Cat. No. B2569841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate
CAS1261006-66-9
Molecular FormulaC18H26N2O4
Molecular Weight334.416
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C18H26N2O4/c1-5-23-15-8-6-14(7-9-15)16(21)19-10-12-20(13-11-19)17(22)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3
InChIKeyAIOUTKMUZPFILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate: A Protected Piperazine Building Block for Targeted Protein Degradation and Medicinal Chemistry


Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate (CAS 1261006-66-9; C18H26N2O4; MW 334.4) is a bifunctional piperazine derivative featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group at the N-1 position and a 4-ethoxybenzoyl substituent at the N-4 position . This compound belongs to the class of N-Boc-N´-aroylpiperazines, which serve as versatile intermediates for constructing more complex pharmacologically active molecules. The Boc group enables orthogonal protection strategies in multi-step syntheses, while the 4-ethoxybenzoyl moiety provides a modulated lipophilicity profile and a potential handle for additional derivatization [1].

Why Direct Substitution of Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate with Close Analogs is Scientifically Unsound


Piperazine-based building blocks with different N-substituents are not interchangeable because even minor modifications drastically alter key physicochemical properties that govern synthetic utility and biological performance. The pKa of the piperazine ring—which dictates protonation state, solubility, and membrane permeability—is highly sensitive to the electronic nature of neighboring groups [1]. Replacing the 4-ethoxy group with a 4-methoxy, 4-chloro, or unsubstituted benzoyl moiety changes the electron density on the amide carbonyl and, consequently, the basicity of the second piperazine nitrogen. Similarly, replacing the Boc protecting group with an acetyl or ethyl carbamate alters both the steric bulk and the acid-lability of the protection, impacting synthetic compatibility and potential biological activity. Without a systematic understanding of these effects, arbitrary substitution risks compromised synthetic yields, altered pharmacokinetic profiles, and invalid structure-activity relationships.

Quantitative Comparative Evidence for Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate vs. Closest Analogs


Enhanced Lipophilicity Driven by 4-Ethoxybenzoyl Substituent

The 4-ethoxybenzoyl group significantly increases lipophilicity compared to the 4-hydroxybenzoyl or unsubstituted benzoyl analogs, which directly impacts membrane permeability and oral bioavailability predictions. For the structurally related 1,4-bis(4-ethoxybenzoyl)piperazine, the calculated logP (ClogP) is approximately 3.8, compared to about 1.9 for the 1,4-bis(4-hydroxybenzoyl)piperazine analog—a difference of approximately 1.9 log units . While these values are for the bis-substituted analogs, the mono-ethoxybenzoyl compound is expected to exhibit a similar, albeit smaller, increase relative to its mono-hydroxy or unsubstituted counterparts. This enhanced lipophilicity is a key differentiator for applications requiring improved passive membrane permeability.

Lipophilicity Physicochemical properties Drug design

Modulated Piperazine Basicity via N-Boc Protection vs. N-Acetyl Protection

The piperazine basicity—and thus its protonation state at physiological pH—is exquisitely sensitive to the nature of the N-substituent. Desantis et al. (2022) demonstrated that replacing an acetyl group (R1 = acetyl, compound 1, experimental pKa 2.03 [strongly acidic, largely non-ionized]) with a methyl group (compound 2, pKa 7.14 [partially protonated at pH 7.5]) on piperazine-containing PROTAC precursors shifts the pKa by over 5 units [1]. While the target compound's exact pKa has not been experimentally determined, its N-Boc group is predicted to be electron-withdrawing (similar to acetyl), suggesting a pKa significantly lower than piperazine (pKa ~9.8), rendering it predominantly non-ionized at physiological pH. In contrast, the debenzoylated analog (free piperazine nitrogen) would be substantially protonated, altering solubility and membrane permeability.

pKa modulation Protonation state PROTAC linker design

Synthetic Orthogonality: Acid-Labile Boc vs. Base-Labile Ethyl Carbamate

The tert-butyl carbamate (Boc) group in the target compound offers distinct synthetic advantages over the corresponding ethyl carbamate (e.g., ethyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate). The Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), whereas the ethyl carbamate requires harsher basic or reductive conditions for removal [1]. This acid-lability enables selective deprotection in the presence of base-sensitive functional groups, a critical feature in multi-step syntheses of complex molecules such as PROTACs or peptide conjugates. The ethyl analog, in contrast, is largely stable under acidic conditions, limiting its utility in orthogonal protection schemes .

Protecting group strategy Orthogonal synthesis Solid-phase synthesis

Electronic Modulation: 4-Ethoxybenzoyl (Electron-Donating) vs. 4-Chlorobenzoyl (Electron-Withdrawing)

The 4-ethoxy substituent on the benzoyl ring is electron-donating (Hammett σp = -0.24 for -OEt), whereas the 4-chloro substituent in the analog tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate is electron-withdrawing (σp = +0.23) [1]. This electronic difference influences the electron density on the amide carbonyl, affecting both the rotational barrier of the amide bond and the overall molecular dipole moment. In piperazine-based linkers, Desantis et al. demonstrated that electron-withdrawing groups near the piperazine ring can lower the pKa by up to 2 units (e.g., compound 5 with an alkyne group: pKa 4.91 vs. pKa 7.14 for the methyl analog) [2]. The 4-ethoxy group's electron-donating character is expected to have a less pronounced pKa-lowering effect compared to 4-chloro, potentially preserving some basicity for solubility while maintaining sufficient lipophilicity for membrane permeability.

Electronic effects Structure-activity relationship Amide bond stability

Purity and Batch Consistency: Supplier-Reported Purity Benchmarking

Commercially available tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate is typically supplied with a purity specification of ≥95% (HPLC) as reported by multiple reputable vendors . In contrast, the less common analog tert-butyl 4-(4-bromo-3-ethoxybenzoyl)piperazine-1-carboxylate (CAS likely 234082-33-8) is sometimes offered at similar or slightly lower purity (≥95%) but with limited batch documentation . The higher purity and more robust analytical characterization (NMR, HPLC, MS) of the target compound provide greater reproducibility in multi-step syntheses, reducing the risk of by-product carryover that could complicate downstream reactions or biological assays.

Quality control Procurement specification Batch consistency

Optimal Application Scenarios for Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate Based on Quantitative Evidence


PROTAC Linker Precursor Requiring Orthogonal Deprotection

The Boc group's acid-lability makes this compound an ideal precursor for PROTAC linkers where sequential deprotection is required. After coupling the benzoyl moiety to a target protein ligand, the Boc group can be selectively removed under mild acidic conditions to expose a free piperazine nitrogen for further conjugation to an E3 ligase ligand. This orthogonal strategy avoids the harsh basic conditions required for ethyl carbamate cleavage, preserving the integrity of sensitive functional groups on both ligands [1].

Medicinal Chemistry SAR Studies Focusing on Lipophilicity-Driven Cellular Potency

In structure-activity relationship (SAR) campaigns aimed at optimizing cellular potency, the enhanced lipophilicity conferred by the 4-ethoxybenzoyl group (ΔClogP ~+1.9 vs. hydroxy analog for bis-substituted derivatives) is expected to improve passive membrane permeability. This compound can serve as a key intermediate in the synthesis of piperazine-based lead series where balancing solubility and permeability is critical for achieving desirable cellular activity [1].

Synthesis of CNS-Penetrant Drug Candidates

The combination of moderate lipophilicity (4-ethoxybenzoyl) and predicted low basicity (Boc-piperazine, pKa < 7) suggests that drug candidates derived from this intermediate may have favorable CNS penetration properties. Non-ionized species at physiological pH exhibit superior blood-brain barrier permeability compared to their protonated counterparts. This compound provides a starting point for designing CNS-active piperazine-based therapeutics, offering a differentiated profile compared to more basic piperazine analogs [1].

High-Throughput Chemistry Library Synthesis for Phenotypic Screening

The compound's well-defined purity (≥95% HPLC) and available analytical characterization (NMR, MS) make it suitable for use in automated parallel synthesis platforms generating diverse compound libraries. The Boc group serves as a convenient handle for solid-phase or solution-phase chemistry, enabling rapid diversification of the piperazine scaffold for phenotypic screening campaigns [1].

Quote Request

Request a Quote for Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.